4-Iodantipyrin
Übersicht
Beschreibung
Iodoantipyrine, also known as 4-iodoantipyrine, is an organic compound belonging to the class of phenylpyrazoles. It is a derivative of antipyrine, where an iodine atom is substituted at the fourth position of the pyrazole ring. This compound has been extensively studied for its applications in medical and scientific research, particularly in the field of radiopharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Iodoantipyrin hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:
Radiopharmazeutika: Radiojodiertes Iodoantipyrin (z. B. mit Jod-123, Jod-125 oder Jod-131 markiert) wird verwendet, um Strahlungsschäden an Zellkernen von Tumorzellen zu untersuchen.
Messung des zerebralen Blutflusses: Iodoantipyrin wird in der Autoradiographie verwendet, um den regionalen zerebralen Blutfluss (rCBF) zu messen, da es die Blut-Hirn-Schranke passieren kann.
Biologische Studien: Die Verbindung wird verwendet, um die biologischen Wirkungen von Auger-Elektronen zu untersuchen, die von Radiojodisotopen emittiert werden.
5. Wirkmechanismus
Der Wirkmechanismus von Iodoantipyrin beinhaltet seine Fähigkeit, Zellmembranen zu durchqueren und sich in Geweben zu verteilen. Wenn es mit Radiojod markiert ist, emittiert es Auger-Elektronen, die einen hohen linearen Energietransfer (LET) aufweisen und zu lokalisierten Strahlungsschäden an der zellulären DNA führen können. Diese Eigenschaft macht es nützlich, um Tumorzellen anzuvisieren und Strahlungseffekte zu untersuchen .
Ähnliche Verbindungen:
Antipyrin: Die Stammverbindung von Iodoantipyrin, die als Analgetikum und Antipyretikum verwendet wird.
Acetylaminoantipyrin: Ein weiteres Derivat von Antipyrin mit ähnlichen Verteilungsvolumina im Körper.
Einzigartigkeit von Iodoantipyrin: Iodoantipyrin ist aufgrund seiner Jodsubstitution einzigartig, die es ermöglicht, es mit Radiojodisotopen zu markieren. Diese Eigenschaft ist besonders wertvoll in der Radiopharmakologie, wo die Verbindung verwendet werden kann, um Strahlungseffekte zu untersuchen und den zerebralen Blutfluss zu messen.
Wirkmechanismus
Target of Action
Iodoantipyrine, a derivative of antipyrine, is primarily used in the field of neuroscience and radiology. It is often used to test the effects of other drugs or diseases on drug-metabolizing enzymes in the liver . It has also been used for modeling radiation damage on cell nuclei of tumor cells .
Mode of Action
Iodoantipyrine is thought to act primarily in the Central Nervous System (CNS). It is believed to increase the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . In the context of radiology, iodoantipyrine labeled with radioiodine has been used for modeling radiation damage on cell nuclei of tumor cells .
Biochemical Pathways
It is known that iodoantipyrine can affect the spinothalamic tract (stt) and thalamocingulate pathway, which are involved in the pathophysiological mechanisms of central post-stroke pain (cpsp) symptoms .
Pharmacokinetics
It is known that iodoantipyrine can cross the blood-brain barrier and is distributed throughout the brain, which makes it a useful tool in neuroscience research . More research is needed to fully understand the ADME properties of iodoantipyrine.
Result of Action
The molecular and cellular effects of iodoantipyrine’s action are primarily observed in the CNS. It has been shown to increase the pain threshold, potentially providing relief in conditions like CPSP . In radiology, iodoantipyrine labeled with radioiodine has been used to model radiation damage on cell nuclei of tumor cells .
Action Environment
The action, efficacy, and stability of iodoantipyrine can be influenced by various environmental factors. For instance, the temperature and lipid solubility can affect the distribution of iodoantipyrine in the lungs . Furthermore, the process of iodinating antipyrine to form iodoantipyrine can be influenced by the absence of solvent, meeting all Green Chemistry demands .
Biochemische Analyse
Biochemical Properties
Iodoantipyrine is a non-polar, metabolically inert, highly diffusible compound of low molecular weight
Cellular Effects
Iodoantipyrine has been shown to influence cell function in various ways. For instance, it has been used to study changes in brain activity and neuronal circuitry in an animal model of central post-stroke pain
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Iodoantipyrine can change over time in laboratory settings. For instance, in studies using whole-body autoradiography, the distribution of radioactive carbon from 14C-iodoantipyrine was studied at various time points after intravenous injection . This included information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is known that Iodoantipyrine can interact with certain enzymes or cofactors
Transport and Distribution
Iodoantipyrine is transported and distributed within cells and tissues. It has been found that the distribution of Iodoantipyrine is not limited by the endothelium at a temperature > 7°C but is barrier limited at the epithelium at a temperature < 15°C
Subcellular Localization
It has been suggested that the cytotoxicity of Iodoantipyrine is critically dependent upon subcellular localization
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Iodoantipyrin kann durch eine Iodierungsreaktion aus Antipyrin synthetisiert werden. Die allgemeine Reaktion beinhaltet die Verwendung von Kaliumiodid (KI) und Kaliumiodat (KIO3) in Gegenwart von Salzsäure (HCl). Die Reaktionsgleichung lautet wie folgt:
3C11H12N2O+2KI+KIO3+3HCl→3C11H11N2OI+3KCl+3H2O
Bei diesem Verfahren werden Antipyrin, Kaliumiodid und Kaliumiodat in destilliertem Wasser gelöst und zum Sieden erhitzt. Anschließend wird Salzsäure tropfenweise zu der Reaktionsmischung gegeben, die anschließend abgekühlt wird, um das Iodoantipyrin auszufällen .
Industrielle Herstellungsverfahren: Die industrielle Produktion von Iodoantipyrin folgt einem ähnlichen Syntheseweg, allerdings in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Produkt wird typischerweise durch Umkristallisation gereinigt und unter Bedingungen gelagert, die die Zersetzung minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iodoantipyrin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatomen kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidations- und Reduktionsreaktionen: Iodoantipyrin kann an Redoxreaktionen teilnehmen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumhydroxid (NaOH) oder andere Nukleophile können verwendet werden, um das Iodatomen zu ersetzen.
Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Reduktionsmittel wie Natriumborhydrid (NaBH4) können eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate von Antipyrin ergeben, bei denen verschiedene funktionelle Gruppen das Iodatomen ersetzen.
Vergleich Mit ähnlichen Verbindungen
Antipyrine: The parent compound of iodoantipyrine, used as an analgesic and antipyretic.
Acetylaminoantipyrine: Another derivative of antipyrine with similar distribution volumes in the body.
Uniqueness of Iodoantipyrine: Iodoantipyrine is unique due to its iodine substitution, which allows it to be labeled with radioiodine isotopes. This property is particularly valuable in radiopharmaceutical applications, where the compound can be used to study radiation effects and measure cerebral blood flow.
Eigenschaften
IUPAC Name |
4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOBLCHCPLOXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046047 | |
Record name | Iodoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-81-7 | |
Record name | 4-Iodoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOANTIPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of iodoantipyrine in scientific research?
A1: Iodoantipyrine, specifically in its radiolabeled forms like [14C]iodoantipyrine or [125I]iodoantipyrine, is widely used as a tracer for measuring regional cerebral blood flow (rCBF) [, , , , , ]. Its ability to rapidly cross the blood-brain barrier and distribute proportionally to blood flow makes it suitable for this purpose.
Q2: How does iodoantipyrine facilitate the measurement of regional cerebral blood flow?
A2: Iodoantipyrine operates on the principle of indicator fractionation or the Kety-Schmidt method [, , , ]. This method involves the intravenous administration of the radiolabeled tracer. As iodoantipyrine readily crosses the blood-brain barrier, its accumulation within a brain region becomes proportional to the blood flow to that region. Subsequent measurement of the tracer's concentration in different brain areas allows for the calculation of regional blood flow.
Q3: Are there alternative tracers to iodoantipyrine for rCBF measurement, and how do they compare?
A3: Yes, alternatives include radioactive microspheres, [3H]nicotine, 99mTc-hexamethylpropyleneamine oxime (HMPAO), and inert gases like Xenon-133 [, , , , ]. Each tracer has its advantages and disadvantages. For instance, while microspheres offer precise anatomical localization, they are invasive. Iodoantipyrine, being diffusible, provides a less invasive approach but might be influenced by factors like tissue solubility and metabolism.
Q4: Does the administration of anesthetics affect iodoantipyrine-based rCBF measurements?
A4: Research indicates that anesthesia can influence cerebral blood flow [, , ]. Studies have used various anesthetics like pentobarbital and halothane, reporting diverse effects on rCBF measurements. It's crucial to acknowledge the potential impact of anesthesia on experimental outcomes and carefully consider the choice and dosage of anesthetic agents.
Q5: What is the chemical structure of iodoantipyrine?
A5: Iodoantipyrine is a derivative of antipyrine, with iodine substituted at the 4th position of the pyrazolone ring.
Q6: Can you provide the molecular formula and weight of iodoantipyrine?
A6: The molecular formula of iodoantipyrine is C11H11IN2O, and its molecular weight is 318.1 g/mol.
Q7: Is the freezing time of brain tissue critical for accurate iodoantipyrine-based rCBF measurements?
A8: Yes, immediate freezing of the brain after decapitation is crucial []. Delays in freezing allow iodoantipyrine to diffuse from high-flow to low-flow regions, leading to underestimations of rCBF in areas with high blood flow, such as the choroid plexus.
Q8: How is iodoantipyrine distributed in the body?
A9: Research has shown that iodoantipyrine distribution doesn't directly correspond to body water distribution []. While it readily crosses the blood-brain barrier, it displays overaccumulation in some organs and underaccumulation in others. This discrepancy is attributed to the loss of radioactive iodine from the molecule, which is then converted to iodide, distributed, and excreted independently.
Q9: How does the hematocrit influence the pharmacokinetics of iodoantipyrine?
A10: The blood-tissue partition coefficient (λ) of iodoantipyrine, which significantly influences its uptake and clearance from tissues, varies with hematocrit [, ]. This dependence necessitates using hematocrit-specific λ values for accurate blood flow calculations. Neglecting this could introduce errors in blood flow measurements, especially when using Xenon-133 washout techniques.
Q10: What preclinical models have been used to investigate iodoantipyrine's application in rCBF measurement?
A11: A variety of animal models, including rats, mice, dogs, and piglets, have been used [, , , , ]. These studies have employed iodoantipyrine to investigate rCBF under diverse physiological and pathological conditions such as hypoxia, ischemia, and traumatic brain injury.
Q11: Have there been human studies utilizing iodoantipyrine for CNS perfusion scanning?
A12: Yes, 123I-iodoantipyrine has been explored for human CNS perfusion scanning []. Its ability to rapidly cross the blood-brain barrier and flow-limited delivery makes it suitable for visualizing the regional distribution of microcirculatory blood flow in the human brain.
Q12: What analytical techniques are commonly employed for quantifying iodoantipyrine in biological samples?
A13: Quantitative autoradiography is a widely used technique for measuring the regional distribution of radiolabeled iodoantipyrine in brain tissue [, , , ]. This method involves exposing brain sections to X-ray film or phosphorimaging plates, followed by densitometric analysis to quantify the tracer's concentration.
Q13: Are there safety concerns regarding the use of radiolabeled iodoantipyrine in research?
A13: As with any radioactive material, the use of radiolabeled iodoantipyrine requires appropriate handling and disposal procedures to minimize radiation exposure risks. The choice of radioisotope (14C, 125I, 131I) influences the half-life and type of radiation emitted, requiring specific safety considerations.
Q14: What are some limitations of using iodoantipyrine for rCBF measurement?
A16: Despite its advantages, iodoantipyrine has limitations. Its metabolism and potential for back-diffusion from the brain [] can introduce errors in rCBF estimation, particularly with longer infusion times. Researchers are exploring alternative tracers and refining methodologies to address these limitations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.